

Spectroscopic Differentiation of Isopropylcyclobutane and Isopropylcyclobutene: A Comparative Guide

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Compound of Interest

Compound Name: *Isopropylcyclobutane*

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The structural distinction between saturated and unsaturated carbocyclic scaffolds is a critical task in synthetic chemistry and drug discovery. **Isopropylcyclobutane** and isopropylcyclobutene, two constitutional isomers with the molecular formula C_7H_{14} and C_7H_{12} , respectively, present a fundamental case for spectroscopic differentiation. This guide provides a detailed comparison of their nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering a clear protocol for their unambiguous identification.

Comparative Spectroscopic Data

The key to distinguishing **isopropylcyclobutane** from isopropylcyclobutene lies in the absence of olefinic protons and carbons in the former, and their presence in the latter. This fundamental difference is readily observable in their respective 1H NMR, ^{13}C NMR, and IR spectra. Mass spectrometry further aids in differentiation through distinct fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR Data

Compound	Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
Isopropylcyclobutane	~ 0.9	Doublet	6H	-CH(CH ₃) ₂
~ 1.5-2.2	Multiplet	7H	Cyclobutyl protons	
~ 1.7	Multiplet	1H	-CH(CH ₃) ₂	
Isopropylcyclobutene	~ 1.0	Doublet	6H	-CH(CH ₃) ₂
~ 2.2-2.5	Multiplet	4H	Allylic protons (-CH ₂)	
~ 2.6	Septet	1H	-CH(CH ₃) ₂	
~ 5.8-6.1	Multiplet	2H	Vinylic protons (-CH=CH-)	

¹³C NMR Data

Compound	Chemical Shift (δ) ppm	Assignment
Isopropylcyclobutane	~ 20-23	-CH(CH ₃) ₂
~ 25	Cyclobutyl -CH ₂ -	
~ 35	-CH(CH ₃) ₂	
~ 40	Cyclobutyl -CH-	
Isopropylcyclobutene	~ 22	-CH(CH ₃) ₂
~ 30	Allylic -CH ₂ -	
~ 34	-CH(CH ₃) ₂	
~ 135-140	Vinylic -C=C-	

Infrared (IR) Spectroscopy

The most telling difference in the IR spectra is the presence of a C=C stretching vibration for isopropylcyclobutene, which is absent in **isopropylcyclobutane**.

Compound	Frequency (cm ⁻¹)	Intensity	Assignment
Isopropylcyclobutane	2850-2960	Strong	C-H (sp ³) stretch
1450-1470	Medium	C-H bend	
Isopropylcyclobutene	3000-3100	Medium	=C-H (sp ²) stretch
2850-2960	Strong	C-H (sp ³) stretch	
~1650	Medium-Weak	C=C stretch (in a four-membered ring)[1]	
1450-1470	Medium	C-H bend	

Note: The C=C stretching frequency in cyclobutene is lower than in typical acyclic alkenes due to ring strain.[1]

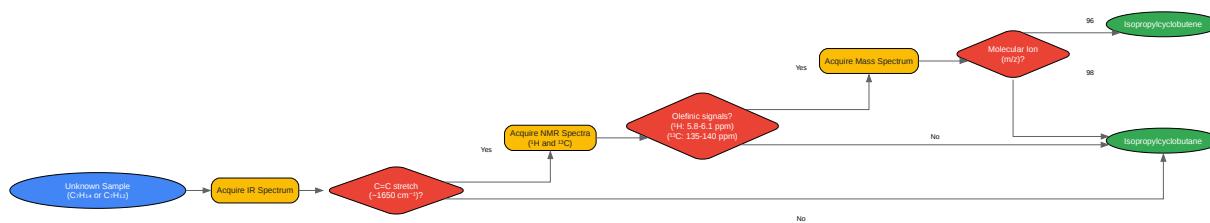
Mass Spectrometry (MS)

While both compounds can exhibit complex fragmentation, key differences arise from the stability of the molecular ion and the initial fragmentation pathways.

Compound	Molecular Ion (m/z)	Key Fragments (m/z)	Interpretation
Isopropylcyclobutane	98	83, 70, 56, 43	Loss of methyl (M-15), ethyl (M-28), propene (M-42), and isopropyl (M-55) fragments. The base peak is often m/z 56, corresponding to the loss of propene via retro-[2+2] cycloaddition.
Isopropylcyclobutene	96	81, 68, 67, 53, 41	Loss of methyl (M-15). A prominent peak at m/z 68 can arise from retro-Diels-Alder-type cleavage. Subsequent loss of protons leads to fragments at m/z 67 and below.

Experimental Workflow for Differentiation

The following diagram illustrates a logical workflow for distinguishing between **isopropylcyclobutane** and isopropylcyclobutene based on the spectroscopic data.



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References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
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